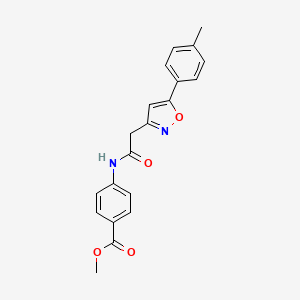

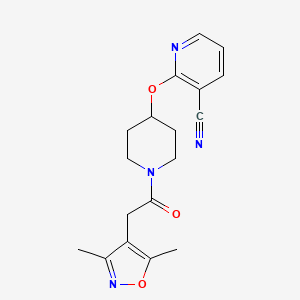

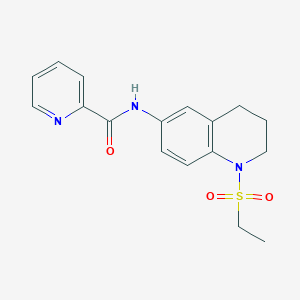

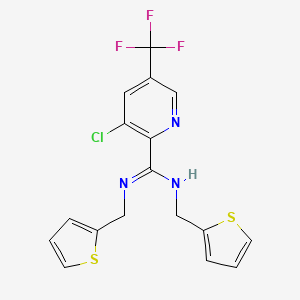

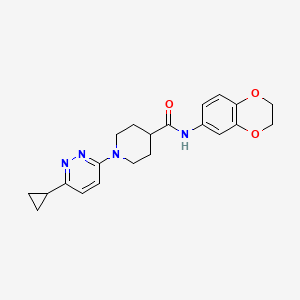

Methyl 4-(2-(5-(p-tolyl)isoxazol-3-yl)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoxazole, the core structure in your compound, is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has one oxygen atom and one nitrogen atom at adjacent positions .

Synthesis Analysis

Isoxazoles can be synthesized through various methods. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis

The molecular structure of a similar compound, Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 52 bonds, including 29 non-H bonds, 18 multiple bonds, 9 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 aromatic ester, 1 aromatic ether, and 1 Isoxazole .Chemical Reactions Analysis

The chemical reactions of isoxazoles can vary greatly depending on the substituents present on the isoxazole ring . For example, the primary activated nitro compounds can condense with alkenes to give isoxazolines and with alkynes to give isoxazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For a similar compound, Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, the molecular formula is C22H23NO4 and the molecular weight is 365.422 Da .Aplicaciones Científicas De Investigación

Polar Pollutants Removal

Research by Reemtsma et al. (2010) discusses the occurrence and removal of benzotriazoles and its methylated analogues from municipal wastewater. These compounds, similar in complexity to the query compound, are highlighted for their resilience and the challenges they present in water treatment processes. The study suggests that activated carbon filtration and ozonation may be effective removal methods, which could be relevant for the environmental management of similar compounds【Reemtsma et al., 2010】(https://consensus.app/papers/pollutants-wastewater-water-cycle-occurrence-removal-reemtsma/697cee6a51915250a4538a74d6bff7bf/?utm_source=chatgpt).

Heterocyclic Compound Synthesis

Ruano et al. (2005) explored the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, demonstrating the creation of highly functionalized 3-pyridin-3-ylisoxazoles. This process involves domino 1,3-dipolar cycloaddition and elimination, indicative of the complex synthetic routes that might also apply to the production of Methyl 4-(2-(5-(p-tolyl)isoxazol-3-yl)acetamido)benzoate, highlighting the compound's potential as a scaffold for further chemical synthesis【Ruano et al., 2005】(https://consensus.app/papers/synthesis-alkyl-ruano/9616ab7b1ea85ca287dc7b92feb4f087/?utm_source=chatgpt).

Anti-inflammatory and Analgesic Activity

The synthesis and evaluation of novel isoxazolyl compounds for their antimicrobial, anti-inflammatory, and analgesic activities were investigated by Rajanarendar et al. (2012). This study underscores the therapeutic potential of isoxazole derivatives, suggesting a potential area of biomedical research for this compound, particularly in drug discovery and development【Rajanarendar et al., 2012】(https://consensus.app/papers/design-synthesis-antiinflammatory-activity-novel-rajanarendar/ab0f01eb1c585d69a678ec83025467dd/?utm_source=chatgpt).

Electrocatalysis and Sensor Development

Nasirizadeh et al. (2013) reported on the electrosynthesis of an imidazole derivative and its application as a bifunctional electrocatalyst for the simultaneous determination of ascorbic acid, adrenaline, acetaminophen, and tryptophan. The methodology described for the synthesis and application of the imidazole derivative could be informative for research into electrocatalytic applications of this compound, especially in developing sensors or catalysis【Nasirizadeh et al., 2013】(https://consensus.app/papers/electrosynthesis-application-electrocatalyst-nasirizadeh/d48a574032f45d69b9b67df6732eb8ed/?utm_source=chatgpt).

Selective Molecular Recognition

The study of structural properties of benzimidazole cavitand by Choi et al. (2005) and its selective recognition towards specific molecules highlights the importance of molecular shape and functional groups in designing receptors for targeted molecular recognition. Such research could be relevant to the use of this compound in creating specific sensors or in drug delivery systems where selective binding to target molecules is crucial【Choi et al., 2005】(https://consensus.app/papers/properties-benzimidazole-cavitand-recognition-toward-choi/6f72e4578184562982aaaba5023aafdb/?utm_source=chatgpt).

Mecanismo De Acción

The mechanism of action of isoxazole derivatives can vary greatly depending on their structure and the biological target they interact with . Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, anticancer, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Safety and Hazards

Direcciones Futuras

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Isoxazole derivatives could provide a low-height flying bird’s eye view to the medicinal chemists for the development of clinically viable drugs .

Propiedades

IUPAC Name |

methyl 4-[[2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-13-3-5-14(6-4-13)18-11-17(22-26-18)12-19(23)21-16-9-7-15(8-10-16)20(24)25-2/h3-11H,12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUUXDAODVWADZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(isopropylsulfonyl)phenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2671216.png)

![[1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/no-structure.png)

![4-((Benzyloxy)carbonyl)-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2671220.png)

![2,5-Pyrrolidinedione, 1-[[(2E)-1-oxo-3-phenyl-2-propenyl]oxy]-](/img/structure/B2671224.png)

![N'-[(1Z)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]benzohydrazide](/img/structure/B2671227.png)

![[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2671228.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2671234.png)